N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide
Description
N-[3-[(E)-(Hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide is a thiophene-based acetamide derivative characterized by a hydroxyhydrazinylidene substituent at the 3-position of the thiophene ring. The (E)-configuration of the hydrazone group enhances its stability and influences its interaction with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C7H9N3O2S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide |
InChI |
InChI=1S/C7H9N3O2S/c1-5(11)9-7-6(2-3-13-7)4-8-10-12/h2-4,10,12H,1H3,(H,9,11)/b8-4+ |
InChI Key |
URSSMCLGYHUPJB-XBXARRHUSA-N |
Isomeric SMILES |
CC(=O)NC1=C(C=CS1)/C=N/NO |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)C=NNO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide typically involves the condensation of thiophene derivatives with hydrazine and acetic anhydride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s thiophene ring and hydrazine moiety play crucial roles in its activity, allowing it to interact with different molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiophene-Acetamide Derivatives
Compound A : N-(3-Acetyl-2-thienyl)-2-bromoacetamide ()
- Structure : Features a 3-acetyl group and a bromoacetamide substituent on the thiophene ring.
- Synthesis : Prepared in one step from 3-acetylthiophen-2-amine and bromoacetyl halides.
- The bromine atom may enhance electrophilicity but reduces solubility.
- Biological Relevance : Primarily used as an intermediate for advanced thiophene chemistry studies .
Compound B : 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide ()
- Structure : Contains a 2-chlorobenzoyl group and an ethyl substituent on the thiophene ring.
- Synthesis : Multi-step synthesis involving anthranilic acid derivatives and hydrazine hydrate.
- Biological Relevance: Intermediate in synthesizing hypnotic drugs (e.g., etizolam) .
Compound C : (Z)-N-((2-Oxobenzofuran-3(2H)-ylidene)(thiophen-2-yl)methyl)acetamide ()
- Structure: Combines a benzofuranone and thiophene-acetamide scaffold.
- Synthesis: Rhodium-catalyzed annulation of N-phenoxyacetamides with propiolates.
- Key Differences: The benzofuranone moiety introduces π-π stacking capabilities, absent in the target compound.
- Biological Relevance: Potential applications in anticancer or anti-inflammatory therapies due to fused heterocyclic systems .
Hydrazine-Containing Analogues
Compound D : 2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide ()
- Structure : Features a thioxoacetamide core with a hydrazinyl group.
- Synthesis : Derived from 2-chloro-N-sulfamoylphenyl acetamide via reaction with hydrazine hydrate.
- Biological Relevance : Investigated for enzyme inhibition (e.g., carbonic anhydrase) .
Compound E : N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide ()
- Structure: Combines a thiazolidinone ring with a hydroxyacetamide substituent.
- Synthesis : Multi-component reaction involving hydrazine derivatives and thioglycolic acid.
- Key Differences: The thiazolidinone core provides conformational rigidity, contrasting with the flexible hydrazone group in the target compound.
- Biological Relevance: Potential antidiabetic or anti-inflammatory agent due to thiazolidinone’s PPAR-γ agonist activity .
Comparative Data Table
Key Research Findings and Discussion
Structure-Activity Relationships (SAR)
- Hydrazone vs. Thiazolidinone: The hydrazone group in the target compound may favor reversible binding to metalloenzymes, while Compound E’s thiazolidinone ring enables irreversible interactions via thiol groups .
- Electrophilic Substituents : Bromine (Compound A) and chlorine (Compound B) enhance electrophilicity but reduce bioavailability compared to the hydroxyhydrazinylidene group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
